molecular formula C6H3BrFI B160889 1-Bromo-2-fluoro-4-iodobenzene CAS No. 136434-77-0

1-Bromo-2-fluoro-4-iodobenzene

Cat. No. B160889
M. Wt: 300.89 g/mol
InChI Key: OCODJNASCDFXSR-UHFFFAOYSA-N
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Patent
US05356558

Procedure details

Sodium nitrite (51.2 g) was dissolved in sulfuric acid (390 ml), and then acetic acid (454 ml) was added thereto at 10° C. or lower. The mixed solution was kept at 20° to 25° C., and 2-fluoro-4-iodoaniline (124 g) was added for 1 hour, followed by stirring for 2 hours. The reaction solution was added dropwise to a mixed solution of copper bromide (130 g) with 48% hydrobromic acid (390 ml), and stirred overnight. Then, water (1000 ml) was added to the solution, and the resulting solution was extracted with chloroform, followed by washing with water 3 times. After distilling off chloroform, the resultant was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg), and then recrystallized from methanol to give 1-bromo-2-fluoro-4-iodobenzene (114 g).
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
454 mL
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three
Quantity
390 mL
Type
reactant
Reaction Step Four
Quantity
130 g
Type
catalyst
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].C(O)(=O)C.[F:9][C:10]1[CH:16]=[C:15]([I:17])[CH:14]=[CH:13][C:11]=1N.[BrH:18]>S(=O)(=O)(O)O.[Cu](Br)Br.O>[Br:18][C:11]1[CH:13]=[CH:14][C:15]([I:17])=[CH:16][C:10]=1[F:9] |f:0.1|

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
390 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
454 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Step Four
Name
Quantity
390 mL
Type
reactant
Smiles
Br
Name
Quantity
130 g
Type
catalyst
Smiles
[Cu](Br)Br
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
was kept at 20° to 25° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with chloroform
WASH
Type
WASH
Details
by washing with water 3 times
DISTILLATION
Type
DISTILLATION
Details
After distilling off chloroform
DISTILLATION
Type
DISTILLATION
Details
the resultant was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg)
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 114 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.